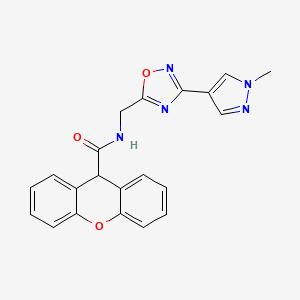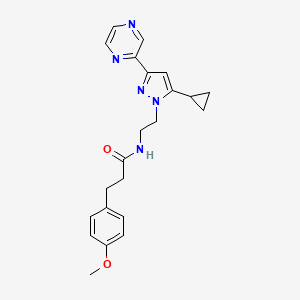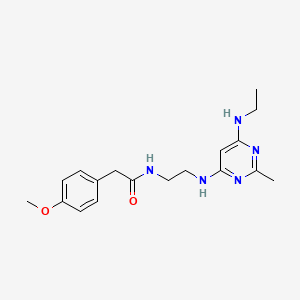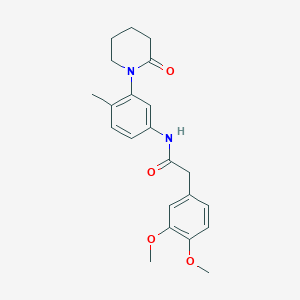
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide, also known as PTB or PTB7, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in the field of organic electronics. PTB7 is a conjugated polymer that exhibits high charge-carrier mobility and is commonly used as an electron-donor material in organic photovoltaic devices.
Mécanisme D'action
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 acts as an electron-donor material in organic photovoltaic devices. When exposed to light, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 absorbs photons and generates excitons, which are then dissociated into free charge carriers (electrons and holes) at the donor-acceptor interface. The resulting charge separation leads to the generation of a photocurrent, which can be collected and used as electricity.
Biochemical and Physiological Effects:
While N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 has not been extensively studied for its biochemical and physiological effects, it is generally considered to be non-toxic and biocompatible. This makes it a promising candidate for use in biomedical applications, such as biosensors and drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 in lab experiments is its high charge-carrier mobility, which allows for efficient charge transport and high device performance. However, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 can be difficult to synthesize and purify, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7. One area of interest is the development of new synthetic methods that can improve the purity and yield of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7. Another area of focus is the use of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 in tandem solar cells, which have the potential to achieve higher efficiencies than single-junction devices. Additionally, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 could be further investigated for its potential use in biomedical applications, such as biosensors and drug delivery systems.
Méthodes De Synthèse
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 can be synthesized using a variety of methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. One commonly used method involves the reaction of 2-bromo-5-chlorobenzenesulfonamide with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethanol in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 has been extensively studied for its potential use in organic photovoltaic devices. These devices have the potential to provide a cheaper and more environmentally friendly alternative to traditional silicon-based solar cells. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide7 has also been investigated for use in other organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes.
Propriétés
IUPAC Name |
2-chloro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S2/c16-13-4-1-2-5-15(13)23(20,21)18-10-14(12-6-9-22-11-12)19-8-3-7-17-19/h1-9,11,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTMTMZHCQVYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-N-[(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2848084.png)


![1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride](/img/structure/B2848088.png)
![[(2,4-Difluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2848090.png)

![Tert-butyl (3aR,7aS)-5-(6-chloropyridazine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2848093.png)
![5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2848094.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2848097.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B2848099.png)


